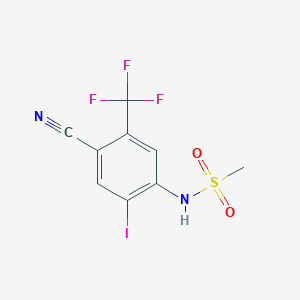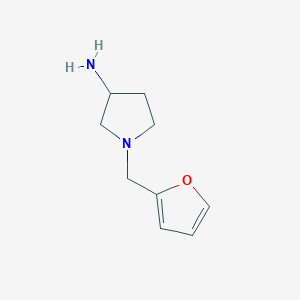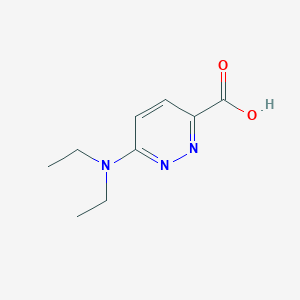
N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide
Descripción general
Descripción
N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound with the empirical formula C9H6O2N2S1F3I1 . Its molecular weight is 390.12 . It is also known by the synonym 4-Cyano-2-iodo-N-methylsulfonyl-5-(trifluoromethyl)aniline .
Molecular Structure Analysis
The SMILES string for this compound isIc1c(cc(c(c1)C#N)C(F)(F)F)NS(=O)C . The InChI is InChI=1S/C15H24O4/c1-3-14(16)18-12-10-8-6-5-7-9-11-13-19-15(17)4-2/h3-4H,1-2,5-13H2 . These strings provide a textual representation of the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a related compound, was synthesized using Sonogashira cross-coupling, highlighting a method for creating complex molecules with potential applications in various fields, including materials science and pharmaceuticals (Durgadas, Mukkanti, & Pal, 2012).
Chemical Reactivity and Potential Applications
Research on vicarious nucleophilic substitutions (VNS) has demonstrated that certain sulfonamide compounds, similar in structure to N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide, can undergo VNS reactions. This opens possibilities for their use in synthetic chemistry and the creation of new chemical entities (Lemek, Groszek, & Cmoch, 2008).
Molecular Interactions and Crystallography
A study of nimesulidetriazole derivatives, which share a sulfonamide group with the compound , provided insights into their molecular interactions and crystal structures. Such studies are vital for understanding the properties of these compounds and their potential applications in materials science and drug design (Dey et al., 2015).
Chemoselective Reactions
N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, structurally related to the compound , have been developed as chemoselective N-acylation reagents. This suggests potential applications in selective synthesis processes (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Proton-Donating Ability
Studies on trifluoro-N-(2-phenylacetyl)methanesulfonamide, a compound with similarities to N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide, explored its proton-donating abilities, which could have implications in chemical synthesis and catalysis (Oznobikhina et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IN2O2S/c1-18(16,17)15-8-3-6(9(10,11)12)5(4-14)2-7(8)13/h2-3,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCQEKLESGZXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C(=C1)C(F)(F)F)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610672 | |
| Record name | N-[4-Cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide | |
CAS RN |
868692-62-0 | |
| Record name | N-[4-Cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369727.png)
![1-[(3-Methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369728.png)

![Methyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1369733.png)



![8-Chloro-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1369752.png)



![5-[(2-Pyrimidinylthio)methyl]-2-furoic acid](/img/structure/B1369758.png)